

Physicochemical properties of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

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Compound of Interest

Compound Name:	2-(2'-Hydroxy-4'-methylphenyl)propionic acid
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An In-Depth Technical Guide to the Physicochemical Properties of **2-(2'-Hydroxy-4'-methylphenyl)propionic acid**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the essential physicochemical properties of **2-(2'-Hydroxy-4'-methylphenyl)propionic acid**, a phenolic carboxylic acid. As a natural product and a known metabolite, understanding its fundamental characteristics is paramount for its potential application in pharmaceutical research and development. This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the causality behind experimental design and the implications of these properties for further study. We will delve into the compound's solubility profile, acidity (pKa), thermal behavior (melting point), and spectroscopic signature. Each section is supported by detailed, field-proven experimental protocols and logical workflows, ensuring both scientific integrity and practical applicability for researchers.

Introduction to 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

2-(2'-Hydroxy-4'-methylphenyl)propionic acid is a molecule of interest due to its origins and chemical structure. It has been identified as a natural product isolated from the herbs of *Thymus serpyllum* L., a plant used in traditional medicine.^[1] Furthermore, it is a known metabolite of (R)-(+)-menthofuran, a constituent of pennyroyal oil, as observed in studies with Fischer-344 rats.^[1]

Structurally, the compound features two key functional groups that dictate its physicochemical behavior: a carboxylic acid group and a phenolic hydroxyl group. This dual functionality makes it an acidic molecule with specific solubility and reactivity characteristics that are critical for its handling, formulation, and potential biological activity. This guide will systematically characterize these properties.

Core Compound Properties

The fundamental identifiers and properties of **2-(2'-Hydroxy-4'-methylphenyl)propionic acid** are summarized below. These data form the basis for all subsequent experimental design and analysis.

Property	Value	Source
CAS Number	111044-84-9	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1] [2]
Molecular Weight	180.20 g/mol	[1] [2]
Physical Description	Powder	[1]
Compound Type	Phenols, Carboxylic Acids	[1]

Solubility Profile: A Predictor of Behavior

Solubility is a critical parameter that influences a compound's absorption, distribution, and formulation possibilities. The presence of both a polar carboxylic acid group and a less polar phenyl ring suggests a nuanced solubility profile.

The compound is readily soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.^[1] Its solubility in aqueous media,

however, is highly dependent on pH due to the ionizable acidic groups.

- In Water: The molecule is expected to be poorly soluble in neutral water due to the nonpolar aromatic ring and methyl group, which dominate over the polar hydroxyl and carboxyl groups.
- In Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): It is expected to be soluble in basic solutions. Strong bases like NaOH and weaker bases like NaHCO₃ can deprotonate the carboxylic acid (and the phenol in the case of NaOH), forming a water-soluble carboxylate salt. Solubility in NaHCO₃ specifically points to a strongly acidic functional group, characteristic of carboxylic acids.[\[3\]](#)[\[4\]](#)
- In Aqueous Acid (e.g., 5% HCl): The compound will remain in its neutral, protonated form and is therefore expected to be insoluble in acidic solutions.[\[3\]](#)[\[4\]](#)

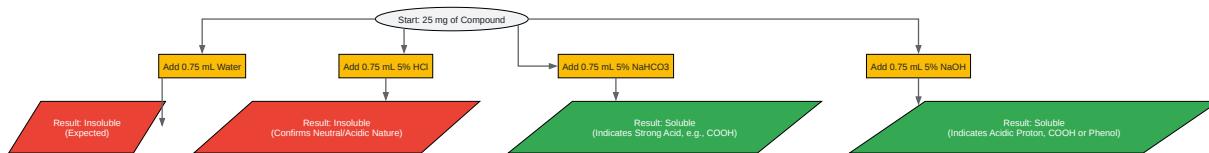
Experimental Protocol: Aqueous Solubility Determination

This protocol provides a systematic method to classify the compound's acid-base character based on its solubility.[\[3\]](#)[\[5\]](#)[\[6\]](#)

- Preparation: Label four separate small test tubes (e.g., 13x100 mm).
- Sample Addition: Add approximately 25 mg of powdered **2-(2'-Hydroxy-4'-methylphenyl)propionic acid** to each tube.
- Solvent Addition:
 - To Tube 1, add 0.75 mL of deionized water.
 - To Tube 2, add 0.75 mL of 5% aqueous HCl.
 - To Tube 3, add 0.75 mL of 5% aqueous NaHCO₃.
 - To Tube 4, add 0.75 mL of 5% aqueous NaOH.
- Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

- Observation: Observe each tube against a contrasting background to determine if the solid has completely dissolved. Record as "soluble" or "insoluble".[\[7\]](#)
- Causality Check: For any tube showing solubility in a basic solution (Tube 3 or 4), slowly add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to the formation of a salt, which reverts to the insoluble acid form upon re-protonation.[\[6\]](#)

Logical Workflow for Solubility Testing



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Caption: Workflow for solubility-based functional group analysis.

Acidity and pKa Determination

The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity. For a compound with multiple acidic protons like **2-(2'-Hydroxy-4'-methylphenyl)propionic acid**, there will be distinct pKa values: one for the carboxylic acid (pK_{a1}) and one for the phenol (pK_{a2}).

- pK_{a1} (Carboxylic Acid): Generally, arylpropionic acids have pKa values in the range of 4-5. This proton is the most acidic and will be the first to dissociate.

- pK_{a2} (Phenol): Phenols are much weaker acids, with pK_a values typically around 10.

Determining these values is crucial for predicting the ionization state of the molecule at a given pH, which profoundly affects its biological membrane permeability, receptor binding, and formulation stability. Potentiometric titration is a highly accurate and widely used method for pK_a determination.^{[8][9][10][11]}

Experimental Protocol: pK_a Determination by Potentiometric Titration

This protocol outlines the steps to determine pK_a by monitoring pH changes during titration with a strong base.^{[8][9]}

- System Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0 to ensure accurate measurements.^[8]
- Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent (e.g., methanol or ethanol) and dilute with water to a final concentration of approximately 1-10 mM. The use of a co-solvent is necessary due to the compound's low water solubility.
- Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.^[8] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
- Titration: Begin stirring the solution. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).
- Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of NaOH added.
- Endpoint: Continue the titration until the pH has passed the expected equivalence points and stabilizes at a high value (e.g., pH 12-12.5).^[8]
- Analysis: Plot the recorded pH values against the volume of NaOH added. The pK_a is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).^{[9][12]} For a

diprotic acid, two inflection points will be observed. The pKa values correspond to the pH at the halfway point to each equivalence point.

- Validation: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[8]

Potentiometric Titration Workflow



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Caption: Step-by-step workflow for pKa determination.

Thermal Properties: Melting Point Analysis

The melting point is the temperature at which a crystalline solid transitions to a liquid. For a pure compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). Therefore, melting point determination is a fundamental technique for assessing the purity of a crystalline sample.[13][14] Impurities will typically cause a depression of the melting point and a broadening of the melting range.

Experimental Protocol: Capillary Melting Point Determination

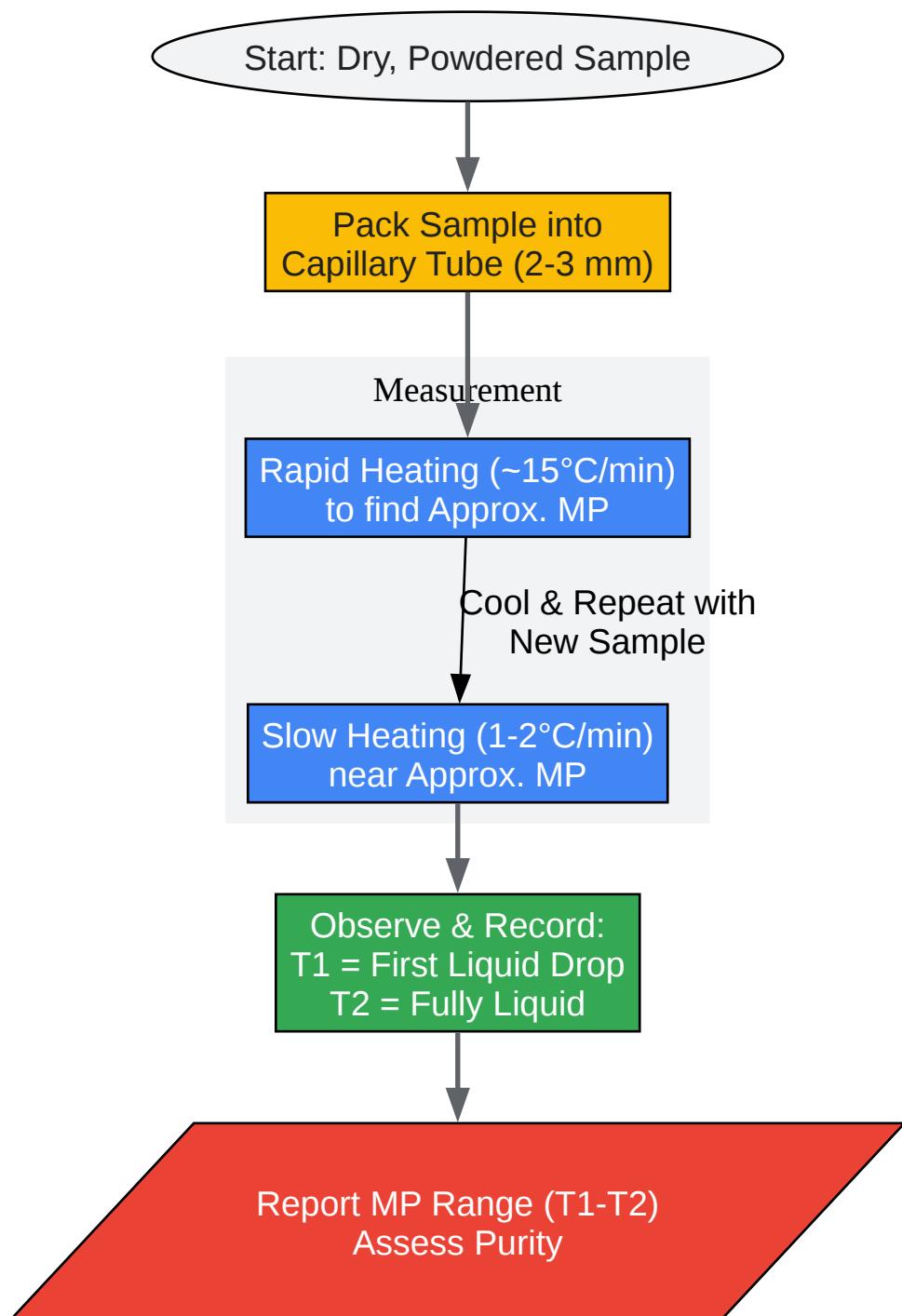
This is the most common and reliable method for determining the melting point of a powdered solid.[15]

- Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush any large crystals using a mortar and pestle to ensure uniform heat transfer.[14][16]
- Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it on a hard surface or drop it

through a long glass tube to pack the sample tightly into the sealed end. The packed sample height should be 2-3 mm.[16]

- Instrument Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
- Rapid Determination (Optional but Recommended): First, heat the sample rapidly (10-20°C per minute) to find an approximate melting range. This saves time in the subsequent accurate measurement.[16] Allow the apparatus to cool.
- Accurate Determination: Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.[16]
- Observation and Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
- Reporting: Report the melting point as the range from T_1 to T_2 . For a pure sample, this range should be narrow.

Melting Point Determination Workflow



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Caption: Standard workflow for assessing purity via melting point.

Anticipated Spectroscopic Characterization

While specific spectra for this compound are not provided in the initial search, its structure allows for the confident prediction of key signals in ^1H NMR, ^{13}C NMR, and IR spectroscopy. This analysis is vital for structure confirmation and quality control.

- ^1H NMR Spectroscopy:
 - Aromatic Protons: Expect 3 protons in the aromatic region (~6.5-7.5 ppm) with splitting patterns dictated by their positions relative to the hydroxyl, methyl, and propionic acid groups.
 - Methine Proton (-CH-): A quartet adjacent to the methyl group of the propionic acid moiety.
 - Methyl Protons (-CH₃): Two distinct signals. A doublet for the methyl group on the propionic acid side chain and a singlet for the methyl group on the phenyl ring.
 - Acidic Protons (OH, COOH): Two broad singlets, which are exchangeable with D₂O. The carboxylic acid proton will be significantly downfield (>10 ppm).
- ^{13}C NMR Spectroscopy:
 - Carbonyl Carbon (-C=O): A signal in the downfield region, typically >170 ppm.
 - Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm), with carbons attached to oxygen appearing more downfield.
 - Aliphatic Carbons: Signals for the methine carbon (-CH-) and the two methyl carbons (-CH₃) in the upfield region (<50 ppm).
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond, superimposed on a sharper O-H stretch from the phenol group around 3200-3500 cm⁻¹.
 - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.
 - C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region.

- Aromatic C=C Bonds: Peaks in the 1450-1600 cm^{-1} region.

Conclusion

The physicochemical properties of **2-(2'-Hydroxy-4'-methylphenyl)propionic acid** are dictated by its dual phenolic and carboxylic acid functionalities. Its pH-dependent aqueous solubility, distinct acidity constants (pKa values), and characteristic thermal and spectroscopic profiles are critical parameters for any researcher or drug developer. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical determination of these properties, ensuring data integrity and reproducibility. A thorough understanding of these characteristics is the foundational first step toward unlocking the potential of this compound in pharmaceutical and scientific applications.

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